molecular formula C9H15BrO B13173461 3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane

3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane

Cat. No.: B13173461
M. Wt: 219.12 g/mol
InChI Key: UYQJPRWPIMHWOT-UHFFFAOYSA-N
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Description

3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane is an organic compound with the molecular formula C₉H₁₅BrO. This compound features a cyclopropyl group attached to a bromomethyl group, which is further connected to an oxolane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane typically involves the bromination of a cyclopropylmethyl precursor followed by a coupling reaction with an oxolane derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include cyclopropylmethyl derivatives.

Scientific Research Applications

3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane
  • 3-{[1-(Iodomethyl)cyclopropyl]methyl}oxolane
  • 3-{[1-(Hydroxymethyl)cyclopropyl]methyl}oxolane

Uniqueness

3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclopropyl]methyl]oxolane

InChI

InChI=1S/C9H15BrO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h8H,1-7H2

InChI Key

UYQJPRWPIMHWOT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC2(CC2)CBr

Origin of Product

United States

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